molecular formula C13H17N3O4 B8542274 2-(Dimethylamino)-1-(5-methoxy-6-nitroindolin-1-yl)ethanone CAS No. 1116229-90-3

2-(Dimethylamino)-1-(5-methoxy-6-nitroindolin-1-yl)ethanone

Cat. No. B8542274
M. Wt: 279.29 g/mol
InChI Key: PXVFVSKSGOIXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07981903B2

Procedure details

A 4-neck 22 L round bottom flask equipped with a nitrogen inlet, mechanical stirrer and thermowell was charged with chloroacetyl chloride (605 mL, 857.5 g, 7.59 mol, 2 equiv), powdered potassium carbonate (1153.7 g, 8.36 mol, 2.2 equiv) and dichloromethane (10 L). The resulting suspension was cooled by an ice bath and a solution of 5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole (737 g, 3.795 moll in 4 L dichloromethane) produced in accordance with step D, immediately above, was added slowly. The reaction mixture was stirred for 2 hrs and filtered by vacuum filtration. The solid collected (a mixture of product and inorganic salts) was suspended in water (10 L) and refiltered. The solid was washed with water (3×1 L) and dichloromethane (2×1 L), dried in the oven to give 1-(chloroacetyl)-5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole as a yellow solid (750 g). The filtrates from both filtrations were combined and the layers were separated. The organic layer was washed with saturated potassium carbonate solution (2×10 L) and brine (5 L), dried over sodium sulfate and evaporated in vacuo to a crude solid, which was triturated from MTBE (1 L) to afford a second crop of 1-(chloroacetyl)-5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole (260 g). The combined product was 1010 g (98% yield). A 4-neck 22L round bottom flask equipped with a reflux condenser, mechanical stirrer and thermowell was charged with 1-(chloroacetyl)-5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole (500 g, 1.852 mol), as described immediately above, potassium carbonate (767 g, 5.556 mol, 3 equiv), tetrahydrofuran (7.5 L) and water (3.75 L). Then dimethylamine hydrochloride salt (453 g, 5.556 mol, 3 equiv) was added as one portion. The resulting mixture was heated to reflux for 4 hrs and then allowed to cool to room temperature. Two reactions of the same size were combined. The organic solvent (THF) was removed in vacuo and the resulting suspension was filtered by vacuum filtration. The solid collected was triturated from methanol to afford N,N-dimethyl-2-[5-(methyloxy)-6-nitro-2,3-dihydro-1H-indol-1-yl]-2-oxoethanamine as a yellow solid (740 g). The mother liquor from methanol trituration was evaporated in vacuo to afford a crude solid, which was partitioned between ethyl acetate (10 L) and water (10 L). The insoluble solid was removed by filtration through Celite. The layers were separated and the organic layer was washed with brine (5 L), dried over sodium sulfate and evaporated in vacuo to afford a solid, which was triturated from heptane (2 L) to give a second crop of N,N-dimethyl-2-[5-(methyloxy)-6-nitro-2,3-dihydro-1H-indol-1-yl]-2-oxoethanamine (220 g). The combined amount of product was 960 g (93% yield). 1H NMR (400 MHz, CDCl3) δ ppm 2.59 (s, 6H), 3.24 (t, J=8.24 Hz, 2H), 3.52 (s, 2 H), 3.89 (s, 3 H), 4.19 (t, J=8.52 Hz, 2 H), 6.89 (s, 1 H), 8.60 (s, 1 H).
[Compound]
Name
22L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(chloroacetyl)-5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
767 g
Type
reactant
Reaction Step Three
Quantity
7.5 L
Type
reactant
Reaction Step Four
Quantity
453 g
Type
reactant
Reaction Step Five
Name
Quantity
3.75 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([N:5]1[C:13]2[C:8](=[CH:9][C:10]([O:17][CH3:18])=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=2)[CH2:7][CH2:6]1)=[O:4].C(=O)([O-])[O-].[K+].[K+].O1CCCC1.Cl.[CH3:31][NH:32][CH3:33]>O>[CH3:31][N:32]([CH3:33])[CH2:2][C:3]([N:5]1[C:13]2[C:8](=[CH:9][C:10]([O:17][CH3:18])=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=2)[CH2:7][CH2:6]1)=[O:4] |f:1.2.3,5.6|

Inputs

Step One
Name
22L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1-(chloroacetyl)-5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole
Quantity
500 g
Type
reactant
Smiles
ClCC(=O)N1CCC2=CC(=C(C=C12)[N+](=O)[O-])OC
Step Three
Name
Quantity
767 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
7.5 L
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
453 g
Type
reactant
Smiles
Cl.CNC
Step Six
Name
Quantity
3.75 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The organic solvent (THF) was removed in vacuo
FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered by vacuum filtration
CUSTOM
Type
CUSTOM
Details
The solid collected
CUSTOM
Type
CUSTOM
Details
was triturated from methanol

Outcomes

Product
Name
Type
product
Smiles
CN(CC(=O)N1CCC2=CC(=C(C=C12)[N+](=O)[O-])OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 740 g
YIELD: CALCULATEDPERCENTYIELD 143.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.